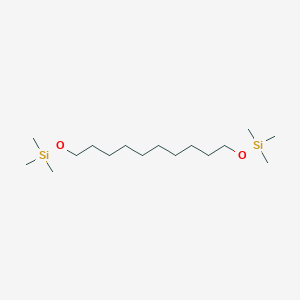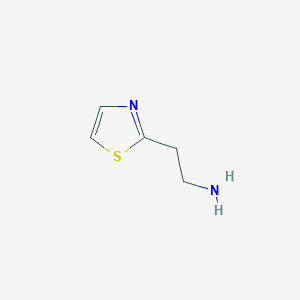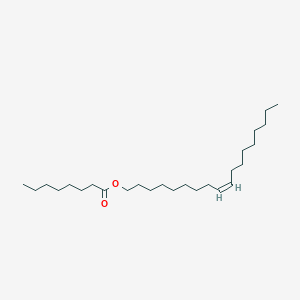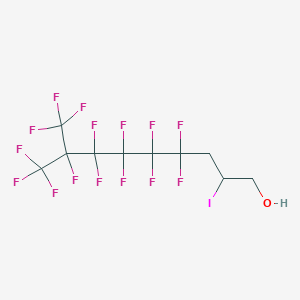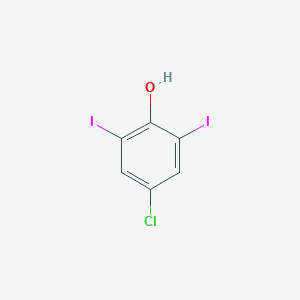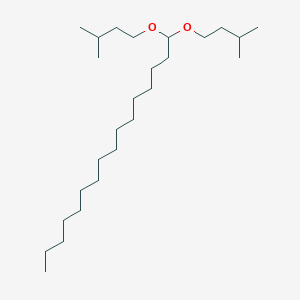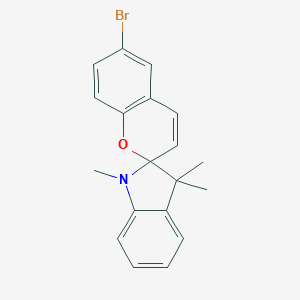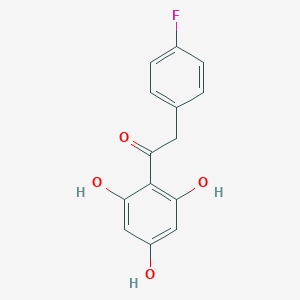
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Vue d'ensemble
Description
The compound "2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" is not directly studied in the provided papers. However, similar compounds with fluorophenyl groups and ethanone structures have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . These studies involve the synthesis, molecular structure analysis, and exploration of potential biological activities of related fluorophenyl ethanones .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under basic conditions or treatment with specific reagents to introduce the desired functional groups. For instance, the synthesis of a chalcone derivative was achieved by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone, which is a reaction that could be analogous to the synthesis of the compound of interest . Additionally, the synthesis of triazole derivatives from a similar starting fluorophenyl ethanone involved propargylation followed by a click reaction .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters obtained from these studies are generally in good agreement with the experimental data, indicating the reliability of the computational methods used . The dihedral angles between rings and the overall geometry of the molecules have been characterized, which is important for understanding the spatial arrangement of the atoms in the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been analyzed through studies of their molecular electrostatic potential (MEP), which helps to identify regions of the molecule that are likely to undergo reactions. For example, the MEP analysis of some compounds revealed that the negative charge is concentrated around the carbonyl group, suggesting this might be a reactive site for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various techniques. The vibrational frequencies and assignments were investigated using Fourier-transform infrared spectroscopy (FT-IR), and the charge transfer within the molecules was studied through HOMO-LUMO analysis . The first hyperpolarizability of these compounds has also been calculated, which is relevant for applications in nonlinear optics . Additionally, the crystallinity and thermal stability of synthesized compounds have been assessed using techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .
Biological Activity Analysis
The potential biological activities of related compounds have been explored through molecular docking studies, which suggest that some fluorophenyl ethanones might exhibit inhibitory activity against certain enzymes and could act as anti-neoplastic agents . Furthermore, the antimicrobial activity of novel triazole derivatives synthesized from a similar fluorophenyl ethanone has been evaluated, indicating the potential for these compounds to serve as antimicrobial agents .
Applications De Recherche Scientifique
Crystal Structure Analysis : Abdel-Aziz et al. (2012) studied the crystal structure of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, focusing on its planarity and hydrogen bonding patterns. This study aids in understanding the molecular geometry of similar compounds (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Enantioselective Synthesis : A 2022 study by anonymous authors discussed the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing a CCR5 chemokine receptor antagonist. This synthesis involved reducing 1-(4-fluorophenyl)ethanone, demonstrating its role in producing biologically active compounds (Anonymous Authors, 2022).
Antimicrobial Activity : Nagamani et al. (2018) synthesized and evaluated the antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. This study highlights the potential of using such compounds in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Photochemistry and Crystal Structure : Fu et al. (1998) examined the photochemistry and crystal structures of four α-adamantylacetophenones, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone. Their study provides insights into the photostability and molecular conformations of these compounds (Fu, Scheffer, Trotter, & Yang, 1998).
Synthesis and Application in Chalcone Derivatives : Jarag et al. (2011) explored the synthesis of chalcone derivatives using 1-(4-methoxyphenyl)ethanone and 4-fluorobenzaldehyde. Their study focused on energy-efficient sonochemical methods, demonstrating the chemical's utility in organic synthesis (Jarag, Pinjari, Pandit, & Shankarling, 2011).
Vibrational Frequency and Molecular Docking Studies : Mary et al. (2015) conducted an extensive study on the vibrational frequency, HOMO-LUMO analysis, and molecular docking of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. This research provides valuable data on the electronic properties and potential biological activities of such compounds (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZGBCWSLEYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409310 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
15485-69-5 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



